molecular formula C15H19BrN2O2 B2393958 N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281076-56-9

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2393958
CAS No.: 1281076-56-9
M. Wt: 339.233
InChI Key: AXFFBVOQHBZFRX-UHFFFAOYSA-N
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Description

N-[(5-Bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 5-bromofuran-2-ylmethyl group, a methyl group at the amide nitrogen, and a propargyl (prop-2-yn-1-yl) group at the piperidine nitrogen. This structure combines heterocyclic, alkyne, and carboxamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors. The propargyl group could contribute to metabolic stability or act as a click chemistry handle for bioconjugation .

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-3-8-18-9-6-12(7-10-18)15(19)17(2)11-13-4-5-14(16)20-13/h1,4-5,12H,6-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFFBVOQHBZFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)Br)C(=O)C2CCN(CC2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a bromofuran moiety and a propynyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 5 bromofuran 2 yl methyl N methyl 1 prop 2 yn 1 yl piperidine 4 carboxamide\text{N 5 bromofuran 2 yl methyl N methyl 1 prop 2 yn 1 yl piperidine 4 carboxamide}

Key Properties:

  • Molecular Formula: C13H15BrN2O2
  • Molecular Weight: 303.17 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

1. Anticancer Activity

Recent studies indicate that piperidine derivatives exhibit promising anticancer properties. For example, compounds structurally similar to N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . These compounds often induce apoptosis and inhibit tumor growth.

2. Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. Compounds with similar structures have demonstrated dual cholinesterase inhibition and antioxidant properties, suggesting that N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine could be explored for Alzheimer's disease treatment .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various piperidine derivatives against cancer cell lines, N-(propynyl)-piperidine derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The study utilized the MTT assay to evaluate cell viability, revealing that these compounds could reduce cell proliferation effectively .

CompoundIC50 (µM)Cell Line
N-(propynyl)-piperidine15FaDu
Bleomycin20FaDu

Case Study 2: Neuroprotective Activity

Another investigation assessed the neuroprotective properties of piperidine derivatives in an oxidative stress model. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .

CompoundProtection (%)Model
N-(propynyl)-piperidine75Oxidative Stress Model
Control (No Treatment)30Oxidative Stress Model

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s structural analogs can be grouped based on modifications to the piperidine-carboxamide core, aromatic substituents, or alkyne groups:

Compound Name Key Substituents Pharmacological Relevance Reference
Target Compound 5-Bromofuran-2-ylmethyl, methyl, propargyl Potential enzyme inhibition (e.g., acetylcholinesterase, viral proteases)
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide 5-Bromofuran, sulfonylpiperidine, thiourea Unknown, but sulfonyl groups often enhance solubility/binding
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Fluorobenzyl, naphthylethyl Reported as a SARS-CoV-2 inhibitor (IC₅₀ not disclosed)
N-Methyl-1-(4-phenylquinolin-2-yl)piperidine-4-carboxamide Phenylquinoline, methyl Anticancer candidate (synthesis method detailed)
N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride Propargyl, hydrochloride salt Improved solubility for in vivo studies

Functional Group Impact

  • 5-Bromofuran vs. Other Aromatic Groups: The bromofuran in the target compound may confer stronger halogen bonding compared to non-halogenated furans (e.g., in ’s furan-sulfamoyl derivatives) or phenyl groups (e.g., in ’s fluorobenzyl analogs). Bromine’s electronegativity could enhance interactions with hydrophobic enzyme pockets .
  • Propargyl vs. Alkyl/Aryl Groups: The propargyl group’s linear geometry and alkyne reactivity contrast with bulkier substituents like naphthylethyl () or phenylquinoline (). This may reduce steric hindrance, improving target accessibility .

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